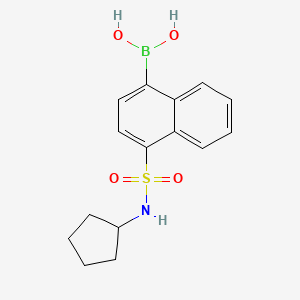
(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid
説明
“(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling , which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date .
Molecular Structure Analysis
The InChI code for “(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid” is 1S/C11H17BN2O2/c1-13-5-7-14 (8-6-13)11-4-2-3-10 (9-11)12 (15)16/h2-4,9,15-16H,5-8H2,1H3 .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key application of organoboron compounds . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
科学的研究の応用
Antimicrobial Activity
This compound has been used in the synthesis of piperazine chrome-2-one derivatives, which have shown promising antimicrobial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Cancer Research
The compound has been used in the synthesis of novel rhodanine derivatives . These derivatives have shown potential in inactivating NF-κB in colon cancer cells. The inactivation of NF-κB by IKK inhibitors was demonstrated to blunt the ability of the cancer cells to grow by the antiapoptotic function of NF-κB .
Synthesis of New Amides
The compound has been used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment . These amides were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-y) .
Pharmaceutical Testing
“(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid” is available for purchase for pharmaceutical testing . High-quality reference standards are essential for accurate results .
将来の方向性
The future directions of research on “(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid” and similar compounds may involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the development of more stable boronic ester moieties could significantly expand the scope of boron chemistry .
作用機序
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid would act as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex . This is followed by the oxidative addition of an electrophilic organic group to the palladium, forming a new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds . These compounds could potentially affect various biochemical pathways depending on their structure and function.
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds with potential biological activity.
Action Environment
The action, efficacy, and stability of (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The nature of the organoboron reagents used, including this compound, contributes to the environmentally benign nature of the reaction .
特性
IUPAC Name |
[3-chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BClN2O3/c1-17-6-8-18(9-7-17)5-2-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBGKBMRGHYRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



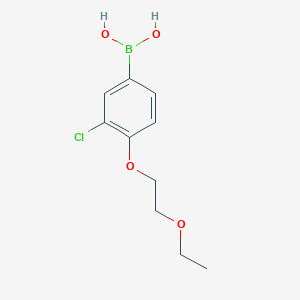
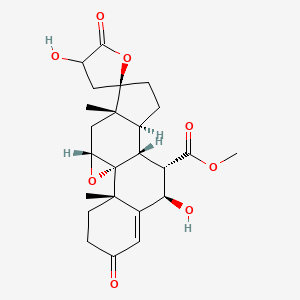
![4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434275.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)
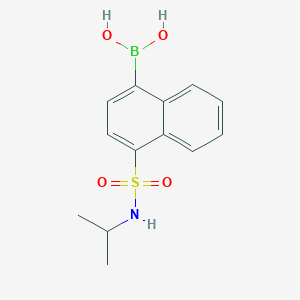
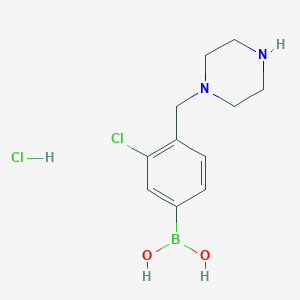

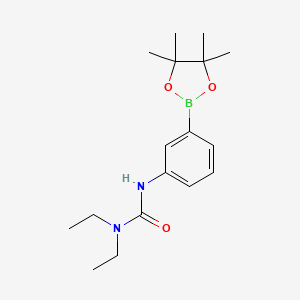
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid](/img/structure/B1434284.png)

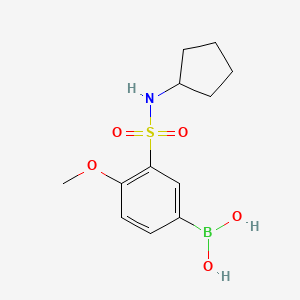

![2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1434291.png)
